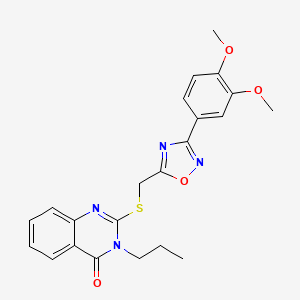
2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a quinazolinone core with a thioether linkage and an oxadiazole moiety. The synthesis typically involves multiple steps starting from commercially available precursors. Key steps include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate aryl halides and hydrazine derivatives.
- Thioether Formation : The thioether linkage is introduced via nucleophilic substitution reactions involving thiols.
- Final Coupling : The final product is obtained through coupling reactions that integrate the various functional groups.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) in the range of 15-30 µg/mL, suggesting potent antibacterial activity compared to standard antibiotics .
Antioxidant Properties
The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL, indicating its potential as a natural antioxidant .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 20 to 50 µM, suggesting that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative stress in target cells.
- Interaction with DNA : Preliminary studies indicate potential intercalation with DNA, disrupting replication processes in cancer cells.
Data Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC 15-30 µg/mL | |
| Antioxidant | IC50 ~25 µg/mL | |
| Cytotoxicity | IC50 20-50 µM |
Case Studies
- Antimicrobial Efficacy : A case study involving clinical isolates demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating resistant infections .
- Cancer Cell Studies : In a controlled laboratory environment, treatment of MCF-7 cells with varying concentrations of the compound led to increased apoptosis rates as evidenced by flow cytometry analysis .
Propiedades
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-11-26-21(27)15-7-5-6-8-16(15)23-22(26)31-13-19-24-20(25-30-19)14-9-10-17(28-2)18(12-14)29-3/h5-10,12H,4,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQZMROWLVAFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














